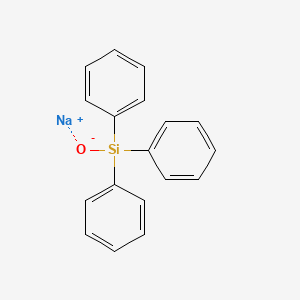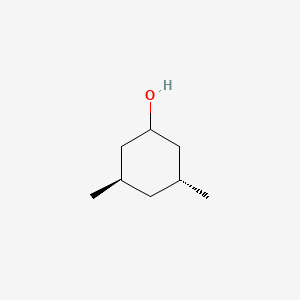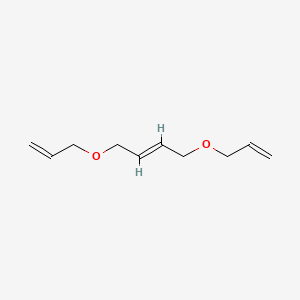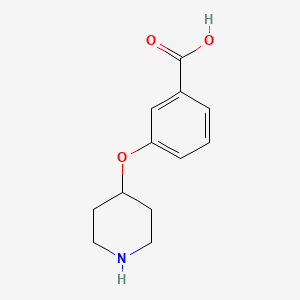
Trifenilsililato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Sodium triphenylsilanolate can be synthesized through various methods, each offering unique pathways and outcomes. The synthesis process often involves the reaction of sodium with triphenylsilane derivatives under specific conditions to yield the desired compound. For example, the reaction of sodium phenylsiloxanolate (SPS) with trimethylsilyl chloride (Me3SiCl) leads to the formation of corresponding siloxane derivatives, indicating a pathway for sodium triphenylsilanolate synthesis (Shchegolikhina et al., 2000).
Molecular Structure Analysis
The molecular structure of sodium triphenylsilanolate is determined through spectroscopic and X-ray diffraction techniques, revealing its complex geometry and bonding arrangements. For instance, crystalline sodium tolylsiloxanolate anions have been studied, providing insights into their molecular and crystal structures through single-crystal X-ray analysis (Anisimov et al., 2016).
Chemical Reactions and Properties
Sodium triphenylsilanolate participates in various chemical reactions, exhibiting diverse chemical properties. Its reactivity with different chemical agents can lead to the synthesis of novel compounds. For instance, the reaction of sodium 3,4,5-triphenyl-1,2-diphosphacyclopentadienide with alkyl halides and silicon and tin chlorides produces stable 1-substituted 1,2-diphospholes (Milyukov et al., 2010).
Physical Properties Analysis
The physical properties of sodium triphenylsilanolate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. These properties are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry. For example, the columnar formation in sodium triphenylacetate was explored, providing valuable data on its structure and thermal behavior (Henriques et al., 2014).
Chemical Properties Analysis
Sodium triphenylsilanolate's chemical properties, including reactivity, stability, and interaction with other compounds, are key to its applications in synthesis and materials science. Its role as a precursor or reactant in forming new compounds or in catalysis highlights its versatility and importance in chemical research. The reactions of organometallic compounds involving silicon, such as the reaction of triphenylsilyl-sodium with 9-methylfluorene, demonstrate the compound's reactivity and potential for creating novel materials (Hamid, 1973).
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Organosilícíos
El trifenilsililato de sodio se puede utilizar en la síntesis de compuestos organosilícíos. Por ejemplo, se ha utilizado en la condensación con 1,4-bis(dimetilclorosilano)benceno para sintetizar 1,4-bis[dimetil(trifenilsiloxi)silil]benceno {svg_1}. Este compuesto es una sustancia cristalina con un punto de fusión de 237–238° y se destila a 465–475° sin descomposición {svg_2}.
Reducción de Sodio en Alimentos
El this compound podría utilizarse potencialmente en la industria alimentaria para la reducción de sodio. La sal hueca, un concepto que consiste en diseñar gránulos de sal sólidos con estructuras huecas, tiene como objetivo mejorar la eficiencia de la percepción de la sal, lo que se considera una estrategia fundamental para reducir la ingesta de sodio {svg_3}. El this compound, debido a sus propiedades únicas, podría explorarse para la producción de tales sales huecas.
Aplicaciones en la Industria Alimentaria
Las propiedades únicas del this compound podrían convertirlo en un ingrediente valioso en la industria alimentaria. Por ejemplo, podría utilizarse para mejorar el sabor de los alimentos, mejorar la textura e inhibir el crecimiento microbiano, asegurando la seguridad alimentaria {svg_4}.
Aplicaciones Farmacéuticas
El this compound podría encontrar potencialmente aplicaciones en la industria farmacéutica. Sus propiedades únicas podrían aprovecharse para la producción de ciertos medicamentos o como ingrediente en formulaciones farmacéuticas {svg_5}.
Aplicaciones en la Industria Cosmética
La industria cosmética podría beneficiarse potencialmente del uso de this compound. Sus propiedades únicas podrían utilizarse para mejorar la textura y la eficacia de ciertos productos cosméticos {svg_6}.
Aplicaciones en la Industria Textil
El this compound podría utilizarse en la industria textil debido a sus propiedades únicas. Podría utilizarse potencialmente en la producción de ciertos tipos de tejidos o como componente en tratamientos textiles {svg_7}.
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?
A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []
Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?
A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








